1H-Indole-3-methanol, 1-ethyl- 1H-Indole-3-methanol, 1-ethyl-
Brand Name: Vulcanchem
CAS No.: 110326-14-2
VCID: VC20810478
InChI: InChI=1S/C11H13NO/c1-2-12-7-9(8-13)10-5-3-4-6-11(10)12/h3-7,13H,2,8H2,1H3
SMILES: CCN1C=C(C2=CC=CC=C21)CO
Molecular Formula: C11H13NO
Molecular Weight: 175.23 g/mol

1H-Indole-3-methanol, 1-ethyl-

CAS No.: 110326-14-2

Cat. No.: VC20810478

Molecular Formula: C11H13NO

Molecular Weight: 175.23 g/mol

* For research use only. Not for human or veterinary use.

1H-Indole-3-methanol, 1-ethyl- - 110326-14-2

Specification

CAS No. 110326-14-2
Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
IUPAC Name (1-ethylindol-3-yl)methanol
Standard InChI InChI=1S/C11H13NO/c1-2-12-7-9(8-13)10-5-3-4-6-11(10)12/h3-7,13H,2,8H2,1H3
Standard InChI Key STFQPSBXKZSHQS-UHFFFAOYSA-N
SMILES CCN1C=C(C2=CC=CC=C21)CO
Canonical SMILES CCN1C=C(C2=CC=CC=C21)CO

Introduction

Chemical Structure and Identity

Molecular Structure and Basic Properties

1H-Indole-3-methanol, 1-ethyl- consists of an indole core with specific functional group substitutions. The indole skeleton contains a benzene ring fused to a pyrrole ring, creating a bicyclic aromatic heterocycle. In this particular compound, an ethyl group (-CH2CH3) is attached to the nitrogen atom at position 1, while a hydroxymethyl group (-CH2OH) is attached at position 3 of the indole ring .

Identification Parameters

The compound is identified through various systematic naming conventions and registry numbers across chemical databases. Its molecular weight is 175.23 g/mol, making it a relatively small organic molecule . The compound's structure was added to the PubChem database in 2006 and was most recently modified in March 2025, indicating ongoing curation of its chemical information .

Identification ParameterValue
PubChem CID9877515
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
CAS Registry Number110326-14-2
DSSTox Substance IDDTXSID10432171
Wikidata IDQ82246227

Nomenclature and Structural Representation

Systematic Names and Synonyms

The compound is known by several names in chemical literature and databases. Its IUPAC name is (1-ethylindol-3-yl)methanol, which systematically describes its chemical structure . Alternative names and synonyms include:

  • 1H-Indole-3-methanol, 1-ethyl- (as listed in many databases)

  • (1-ethylindol-3-yl)methanol

  • 1-ETHYL-1H-INDOLE-3-METHANOL

Structural Identifiers

For computational and database purposes, the compound is represented by various structural identifiers:

  • InChI: InChI=1S/C11H13NO/c1-2-12-7-9(8-13)10-5-3-4-6-11(10)12/h3-7,13H,2,8H2,1H3

  • InChIKey: STFQPSBXKZSHQS-UHFFFAOYSA-N

  • SMILES: CCN1C=C(C2=CC=CC=C21)CO

These identifiers provide unique, machine-readable representations of the compound's structure that can be used across different chemical databases and computational chemistry applications.

Physicochemical Properties

Computed Physical and Chemical Properties

Based on computational models, 1H-Indole-3-methanol, 1-ethyl- exhibits several important physicochemical properties that influence its behavior in chemical reactions and biological systems .

PropertyValueSignificance
XLogP3-AA1.4Indicates moderate lipophilicity
Hydrogen Bond Donor Count1The hydroxyl group can donate a hydrogen bond
Hydrogen Bond Acceptor Count1The hydroxyl oxygen can accept a hydrogen bond
Rotatable Bond Count2Suggests moderate conformational flexibility
Topological Polar Surface Area25.2 ŲRelatively small polar surface area
Heavy Atom Count13Total number of non-hydrogen atoms
Complexity171Measure of structural complexity
Exact Mass175.099714038 DaPrecise molecular mass

Structural Features Affecting Properties

The 1H-Indole-3-methanol, 1-ethyl- molecule has no defined or undefined stereocenters, containing zero atom stereocenters and zero bond stereocenters . This lack of stereochemistry simplifies its structural analysis and potential synthesis routes.

The compound's moderate lipophilicity (XLogP3-AA value of 1.4) suggests a balance between hydrophilic and hydrophobic properties, potentially allowing it to cross biological membranes while maintaining some water solubility . The presence of both hydrogen bond donor and acceptor sites enables the compound to participate in hydrogen bonding interactions with biological targets or solvents.

Structural Analysis and Reactivity

Functional Group Reactivity

The chemical reactivity of 1H-Indole-3-methanol, 1-ethyl- is primarily determined by its functional groups:

  • The hydroxymethyl group (-CH2OH) at position 3 can participate in reactions typical of primary alcohols, including oxidation, esterification, and nucleophilic substitution reactions.

  • The indole ring system possesses rich electron density, making it susceptible to electrophilic aromatic substitution reactions, particularly at positions 2 and 5.

  • The N-ethyl group modifies the electronic properties of the indole nitrogen compared to non-substituted indoles, potentially affecting the reactivity of the heterocyclic system.

Structural Comparison with Related Compounds

When comparing with similar indole derivatives, the presence of the N-ethyl group in 1H-Indole-3-methanol, 1-ethyl- distinguishes it from compounds with unsubstituted indole nitrogens or those with different N-substituents. This ethyl substitution can affect the compound's lipophilicity, steric properties, and potentially its biological activity .

The compound is structurally related to 1-(Propan-2-yl)-1H-indol-6-yl]methanol, though the latter has the hydroxymethyl group at position 6 rather than position 3, and contains an isopropyl rather than ethyl group at the nitrogen position . These structural differences would likely result in distinct chemical behaviors and potential biological activities.

Analytical Considerations

Identification Methods

For analytical identification and characterization of 1H-Indole-3-methanol, 1-ethyl-, several instrumental methods would be applicable:

  • Nuclear Magnetic Resonance (NMR) spectroscopy would be valuable for structural confirmation, with characteristic signals for the indole ring protons, the ethyl group, and the hydroxymethyl group.

  • Mass Spectrometry (MS) could provide exact mass determination, with an expected molecular ion peak at m/z 175.1.

  • Infrared (IR) spectroscopy would show characteristic absorption bands for the hydroxyl group and the aromatic indole system.

  • High-Performance Liquid Chromatography (HPLC) could be used for purity assessment and quantitative analysis.

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